molecular formula C9H13N3S2 B15362213 1-Allyl-3-(4,5-dimethylthiazol-2-yl)thiourea

1-Allyl-3-(4,5-dimethylthiazol-2-yl)thiourea

Cat. No.: B15362213
M. Wt: 227.4 g/mol
InChI Key: GUJJKWAGFJGREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dimethyl-1,3-thiazol-2-yl)-3-(prop-2-en-1-yl)thiourea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiourea group attached to a dimethyl-1,3-thiazol-2-yl moiety and a prop-2-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 1,3-thiazole-2-carboxylic acid with prop-2-en-1-amine under specific conditions to form the thiourea derivative. The reaction typically requires a strong base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(Dimethyl-1,3-thiazol-2-yl)-3-(prop-2-en-1-yl)thiourea may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, where the thiourea group may be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound

  • Reduction: Reduced forms of the compound

  • Substitution: Substituted derivatives with different nucleophiles

Scientific Research Applications

  • Chemistry: The compound can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It may have potential biological activities, such as antimicrobial or antifungal properties.

  • Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

  • Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-(Dimethyl-1,3-thiazol-2-yl)-3-(prop-2-en-1-yl)thiourea exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 1-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol

  • 3,4-Dimethyl-N-(1,3-thiazol-2-yl)benzamide

  • 1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

Uniqueness: 1-(Dimethyl-1,3-thiazol-2-yl)-3-(prop-2-en-1-yl)thiourea stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H13N3S2

Molecular Weight

227.4 g/mol

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-prop-2-enylthiourea

InChI

InChI=1S/C9H13N3S2/c1-4-5-10-8(13)12-9-11-6(2)7(3)14-9/h4H,1,5H2,2-3H3,(H2,10,11,12,13)

InChI Key

GUJJKWAGFJGREI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=S)NCC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.